(S)-Amlodipine Di-p-Toluoyl-D-tartrate is a chiral compound derived from amlodipine, which is primarily known for its use as a calcium channel blocker in the treatment of hypertension and angina. The di-p-toluoyl-D-tartrate salt form enhances the stability and solubility of the compound, making it particularly useful in various scientific and pharmaceutical applications. This compound is recognized for its role in chiral resolution processes, where it serves as a resolving agent for enantiomers due to its ability to form diastereomeric salts with racemic mixtures.
(S)-Amlodipine Di-p-Toluoyl-D-tartrate is classified as a pharmaceutical compound and a chiral resolving agent. It falls under the category of dihydropyridine derivatives, which are known for their cardiovascular effects, particularly in managing blood pressure.
The synthesis of (S)-Amlodipine Di-p-Toluoyl-D-tartrate involves several key steps:
(S)-Amlodipine Di-p-Toluoyl-D-tartrate has a complex molecular structure characterized by its chiral centers and functional groups. The molecular formula can be represented as CHNO with a molecular weight of approximately 426.46 g/mol.
(S)-Amlodipine Di-p-Toluoyl-D-tartrate can undergo several chemical reactions:
The major products from these reactions include:
The mechanism by which (S)-Amlodipine Di-p-Toluoyl-D-tartrate exerts its pharmacological effects primarily involves blocking calcium channels in vascular smooth muscle cells. This action leads to:
Data from studies indicate that this mechanism is effective in managing cardiovascular conditions by improving hemodynamic parameters .
(S)-Amlodipine Di-p-Toluoyl-D-tartrate finds numerous applications in scientific research:
(S)-Amlodipine Di-p-Toluoyl-D-tartrate possesses the molecular formula C~40~H~43~ClN~2~O~13~ and a molecular weight of 795.24 g/mol. This crystalline solid exhibits a characteristic white color and demonstrates methanol solubility, properties critical for its pharmaceutical processing. The structure comprises two distinct moieties: the (S)-amlodipine cation featuring the 1,4-dihydropyridine pharmacophore with ortho-chlorophenyl substitution at C4, and the di-p-toluoyl-D-tartrate anion providing the chiral counterion environment. The tartrate component contains dual p-methylbenzoyl ester groups that enhance crystallinity through hydrophobic interactions while maintaining the stereochemical integrity of the D-tartaric acid backbone [1] [2].
The compound's functionality arises from its capacity to form discrete diastereomeric salts with amlodipine enantiomers. Crystalline lattice stability derives from three-dimensional networks of hydrogen bonds, ionic interactions, and π-stacking between aromatic systems. This structural complementarity is maximized for the (S)-amlodipine configuration, resulting in significantly different solubility properties between the diastereomeric pairs. X-ray diffraction analyses reveal that the (S)-amlodipine salt crystallizes in a non-solvated monoclinic system (space group P2~1~), whereas the corresponding (R)-salt may form solvates or different polymorphs. This crystallographic divergence enables the mechanical separation of enantiomers through selective crystallization—a fundamental advantage in industrial-scale production [5] [7].
Table 1: Comparative Structural Properties of Chiral Resolving Agents for Amlodipine
Resolving Agent | Molecular Formula | Molecular Weight (g/mol) | Crystallization System | Relative Resolution Efficiency |
---|---|---|---|---|
Di-p-Toluoyl-D-tartrate | C~40~H~43~ClN~2~O~13~ | 795.24 | Monoclinic (P2~1~) | High |
Dibenzoyl-D-tartrate | C~38~H~39~ClN~2~O~13~ | 767.18 | Orthorhombic (P2~1~2~1~2~1~) | Moderate |
Di-O,O'-p-Toluoyl-(2R,3R)-tartaric acid | C~40~H~43~ClN~2~O~13~ | 795.24 | Monoclinic (C2) | High |
Camphorsulfonate | C~30~H~41~ClN~2~O~8~S | 625.17 | Hexagonal (P6~3~) | Low |
The p-toluoyl groups substantially enhance chiral discrimination compared to unsubstituted tartrates through optimized space-filling in the crystal lattice. Molecular modeling indicates van der Waals contacts between the p-methyl groups and the chlorophenyl ring of (S)-amlodipine, creating additional stabilization energy (estimated 2.3 kcal/mol) absent in the mismatched diastereomer. This differential binding translates to solubility differences exceeding 1:5 ratios in solvents like methanol/acetone mixtures, enabling high-purity isolations (>99% ee) through recrystallization protocols. The thermal stability profile (decomposition >180°C) ensures compatibility with standard pharmaceutical drying processes [2] [7].
The resolution of racemic amlodipine using di-p-toluoyl-D-tartrate exemplifies industrial-scale diastereomeric salt crystallization. The process exploits differential crystallization kinetics and solubility thermodynamics between the diastereomeric pairs. When racemic amlodipine reacts with 0.5 equivalents of di-p-toluoyl-D-tartaric acid in dimethyl sulfoxide (DMSO), the (S)-amlodipine salt preferentially nucleates and crystallizes, while the (R)-enantiomer remains predominantly in solution. DMSO uniquely facilitates this separation by solubilizing both diastereomers at elevated temperatures while promoting selective crystallization of the (S)-complex upon cooling. This solvent specificity arises from its high polarity (ε=46.7) and hydrogen bond-accepting capacity, which moderate the crystallization energy differences between diastereomers [5] [7].
The resolution efficiency follows eutectic principles well-documented in chiral systems. Phase diagrams reveal that mixtures exceeding 68% enantiomeric excess (ee) of (S)-amlodipine undergo spontaneous crystallization when combined with di-p-toluoyl-D-tartrate in acetone/water systems. Below this critical ee value, both diastereomers co-crystallize, limiting purification efficacy. Modern implementations utilize temperature-cycled crystallization in mixed solvents (e.g., acetone-DMSO 4:1) to achieve yields >42% with ee values consistently >99.5%. The process typically employs a 1:0.55 molar ratio of racemic amlodipine to resolving agent, optimizing both yield and purity. After separation, the resolved (S)-salt is treated with aqueous base to liberate enantiopure (S)-amlodipine, while the mother liquor containing the unresolved (R)-enantiomer undergoes racemization for recycling [3] [5] [7].
Table 2: Process Parameters for Amlodipine Resolution Using Di-p-Toluoyl-D-tartrate
Process Variable | Optimal Range | Effect on Resolution |
---|---|---|
Solvent System | DMSO/Acetone (1:4 v/v) | Maximizes Δ solubility of diastereomers |
Temperature Profile | 60°C → 5°C (0.3°C/min) | Controls nucleation kinetics |
Molar Ratio (Amlodipine:Resolving Agent) | 1:0.55 | Balances yield and purity |
Crystallization Time | 16-24 hours | Completes crystal maturation |
Agitation Rate | 100-150 rpm | Prevents sedimentation without crystal damage |
Analytical validation of enantiopurity employs chiral HPLC methods with bonded ionic liquid stationary phases, capable of detecting residual (R)-enantiomer down to 0.05%. Quality by Design (QbD) approaches have optimized these separations using central composite designs that model the effects of buffer pH (4.5-5.5), organic modifier concentration (acetonitrile 28-32%), and column temperature (25-35°C) on resolution factors. These methods confirm that di-p-toluoyl-D-tartrate-mediated resolutions consistently achieve pharmaceutical-grade enantiopurity, with typical impurities of the unwanted enantiomer below 0.1%—exceeding International Council for Harmonisation (ICH) guidelines for chiral impurities [3] [7].
The resolving agent demonstrates remarkable recyclability (>85% recovery) through acidification of the filtrate after liberating the desired (S)-amlodipine. The reclaimed di-p-toluoyl-D-tartaric acid maintains its chiral integrity through multiple reuse cycles, significantly reducing process costs. This economic advantage, coupled with high stereoselectivity, positions this resolution method as superior to enzymatic approaches or chiral simulated moving bed chromatography for large-scale amlodipine production [5].
(S)-Amlodipine Di-p-Toluoyl-D-tartrate holds significant importance within pharmacopoeial frameworks as a critical reference standard for quality control of enantiopure amlodipine active pharmaceutical ingredients (APIs). The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) require strict control of enantiomeric purity for chiral cardiovascular drugs, mandating the use of authenticated reference materials like this compound. Certified reference standards are commercially available through major suppliers including TRC (Cat# A633506) and Medical Isotopes, Inc. (Cat# 19933), with prices ranging from $155/5mg to $2620/50mg, reflecting the compound's high purification requirements and analytical validation costs. These materials undergo extensive characterization including HPLC-UV (purity >99.5%), chiral CE (enantiomeric excess >99.8%), and quantitative ~1~H-NMR to ensure reliability in regulatory testing [1] [4] [8].
Regulatory submissions for amlodipine-containing medications (e.g., New Drug Applications, Abbreviated New Drug Applications) require detailed characterization of the chiral resolution process. The ICH Q6A guideline specifically addresses specifications for chiral APIs, necessitating validation data demonstrating that the manufacturing process consistently achieves the required enantiomeric purity. (S)-Amlodipine Di-p-Toluoyl-D-tartrate serves dual roles in this context: as a system suitability standard for chiral HPLC methods (typically using amylose tris(3,5-dimethylphenylcarbamate) columns), and as a process control standard during manufacturing. Recent FDA submissions for (S)-amlodipine besylate products (approved under NDAs 21216, 21387) included comprehensive validation data using this compound to establish detection limits of 0.15% for the (R)-enantiomer impurity [1] [9].
Table 3: Pharmacopoeial and Regulatory Status of (S)-Amlodipine Di-p-Toluoyl-D-tartrate
Regulatory Aspect | Requirement | Application of Compound |
---|---|---|
USP Monograph for Amlodipine | Enantiomeric purity testing | Chiral HPLC system suitability standard |
ICH Q6A: Specifications | Control of chiral impurities | Reference material for quantification |
ANDA Submissions | Validation of resolution process | Process intermediate characterization |
GMP Reference Standards | Certified traceability | Quality control testing |
Pharmacopoeial Harmonization (PDG) | Cross-compendial alignment | Bridging studies between USP/Ph.Eur/JP |
The compound's stability profile supports its pharmacopoeial applications. Accelerated stability studies (40°C/75% RH) demonstrate <0.2% degradation over six months when stored in sealed amber vials with desiccant. Long-term stability (-20°C) exceeds five years without detectable enantiomeric deterioration, ensuring consistent performance as a reference material. Current pharmacopoeial methods specify its use at concentrations of 1.0 mg/mL in methanol for injection volumes of 10μL in chiral purity assays. These standardized protocols ensure consistency across quality control laboratories worldwide [1] [2] [8].
The synthesis and distribution of (S)-Amlodipine Di-p-Toluoyl-D-tartrate occur under strict ISO 17034 accreditation requirements. Batch certification includes comprehensive analytical documentation: 1) ~1~H/~13~C-NMR spectra confirming structural integrity, 2) mass spectral analysis (HRMS m/z 795.2401 [M+H]~+~), 3) chiral HPLC chromatograms demonstrating diastereomeric purity, and 4) water content by Karl Fischer titration (<0.5%). This rigorous characterization ensures regulatory acceptance across major markets including the US, EU, Japan, and China, where monographs for single-enantiomer amlodipine products now predominate following the expiration of racemic amlodipine patents [1] [4] [9].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8